GW694481
説明
IUPAC Nomenclature and Systematic Chemical Naming
The systematic nomenclature of GW694481 follows the International Union of Pure and Applied Chemistry standards for organic compound naming. The official IUPAC name for this compound is 4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide. This systematic name provides a complete description of the molecular structure, indicating the presence of a quinoline core framework substituted with specific functional groups at defined positions.
The compound is also known by several alternative names and synonyms within the scientific literature. These include the designation GW-694481 and GW 694481, which represent variations in the formatting of the primary identifier. The systematic name reveals the presence of multiple distinct structural components: an anilino group attached to position 4 of the quinoline ring system, a dimethyloxazole substituent at position 7, and a carboxamide functionality at position 3. This nomenclature system ensures unambiguous identification of the compound across different research contexts and chemical databases.
The structural complexity indicated by the IUPAC name reflects the compound's multi-ring architecture and the presence of nitrogen-containing heterocycles. The quinoline backbone serves as the central scaffold, while the anilino group provides additional aromatic character and potential for intermolecular interactions. The oxazole ring system introduces both nitrogen and oxygen heteroatoms, contributing to the compound's overall electronic properties and potential binding characteristics.
Molecular Formula and Weight Analysis
GW694481 possesses the molecular formula C21H18N4O2, indicating a composition of 21 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. This elemental composition provides important insights into the compound's structural complexity and potential chemical behavior. The molecular weight has been determined with high precision as 358.401 daltons, with some sources reporting values of 358.39 or 358.4 daltons.
The molecular formula analysis reveals several key structural characteristics. The presence of four nitrogen atoms indicates the compound contains multiple nitrogen-containing functional groups or ring systems. The relatively high carbon-to-hydrogen ratio suggests significant aromatic character, which is consistent with the presence of quinoline and phenyl ring systems. The oxygen atoms are incorporated into both the oxazole ring and the carboxamide functionality, contributing to the compound's overall polarity and hydrogen bonding potential.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C21H18N4O2 | |
| Molecular Weight | 358.401 g/mol | |
| Exact Mass | 358.143 Da | |
| Carbon Atoms | 21 | |
| Hydrogen Atoms | 18 | |
| Nitrogen Atoms | 4 | |
| Oxygen Atoms | 2 |
The exact mass determination of 358.143 daltons provides additional precision for mass spectrometric analysis and compound identification. This precise mass measurement is particularly valuable for analytical applications and quality control procedures, enabling accurate identification of the compound in complex mixtures or biological samples.
特性
CAS番号 |
1373353-95-7 |
|---|---|
分子式 |
C21H18N4O2 |
分子量 |
358.401 |
IUPAC名 |
4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-12-19(13(2)27-25-12)14-8-9-16-18(10-14)23-11-17(21(22)26)20(16)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,26)(H,23,24) |
InChIキー |
QWDANQMCVSOTGM-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=CC=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3N=C1)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GW694481; GW-694481; GW 694481. |
製品の起源 |
United States |
科学的研究の応用
Cancer Therapy
GW694481 has been studied extensively for its effects on various cancer types. The inhibition of BRD4 has been shown to suppress tumor growth in several preclinical models:
- Case Study: Acute Myeloid Leukemia (AML)
- Case Study: Breast Cancer
Inflammatory Conditions
GW694481's role in modulating inflammatory responses has also been investigated:
- Case Study: Chronic Obstructive Pulmonary Disease (COPD)
Table 1: Summary of Research Findings on GW694481
| Study Focus | Model Type | Key Findings |
|---|---|---|
| Acute Myeloid Leukemia | In vitro cell lines | Reduced proliferation; induced apoptosis |
| Triple-Negative Breast Cancer | Xenograft models | Inhibited tumor growth; disrupted MYC expression |
| Chronic Obstructive Pulmonary Disease | Human airway epithelial cells | Reduced IL-6 and CXCL8 release |
類似化合物との比較
Key Findings:
ApoA1 Upregulation Efficacy :
Compound 40 exhibits a 2.5-fold improvement in ApoA1 upregulation potency compared to GW694481, achieving an EC170 of 200 nM . This suggests that structural modifications at the 3- and 4-positions significantly enhance transcriptional activation.
BET Inhibition Activity :
While GW694481’s BRD4 inhibition data remain unreported, compound 40 shows moderate BET inhibitory activity with an IC50 of 750 nM . This indicates a trade-off: although compound 40 is superior in ApoA1 upregulation, its BET inhibition potency may be suboptimal compared to dedicated BET inhibitors (e.g., JQ1, which has an IC50 of ~50 nM for BRD4).
Structural Implications :
The optimizations in compound 40 likely improve target engagement or cellular permeability, but the absence of crystallographic or binding affinity data for GW694481 limits a direct mechanistic comparison.
Implications of Findings
- Therapeutic Potential: GW694481 and compound 40 highlight the dual role of BET inhibitors in modulating both lipid metabolism and oncogenic pathways. However, compound 40’s weaker BRD4 inhibition may limit its utility in cancer contexts, favoring applications in cardiovascular diseases where ApoA1 upregulation is prioritized.
- Limitations: The lack of GW694481’s IC50 for BRD4 precludes a full pharmacological comparison.
準備方法
Solvent Systems and Stock Preparation
GW694481’s low water solubility (<1 mg/mL) requires dissolution in dimethyl sulfoxide (DMSO) for stock solutions. A common protocol involves preparing a 25 mg/mL DMSO stock, which is then diluted with co-solvents like polyethylene glycol 300 (PEG300) and surfactants such as Tween 80. For example:
-
Injection Formulation 1 : 10% DMSO, 5% Tween 80, 85% saline.
-
Injection Formulation 2 : 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.
These formulations ensure clarity and stability, critical for maintaining compound integrity during animal studies.
Protocol for In Vivo Administration
A typical workflow for preparing a 2.5 mg/mL working solution involves:
This method avoids precipitation and ensures consistent dosing in preclinical models.
Analytical Characterization and Quality Control
While detailed chromatographic data are unavailable, mass spectrometry confirms the compound’s molecular weight (358.143 g/mol). Purity assessments likely employ high-performance liquid chromatography (HPLC), given industry standards for synthetic small molecules.
Research Applications and Biological Evaluation
GW694481 upregulates ApoA1 transcription by inhibiting BRD4’s interaction with acetylated lysine residues on histones. In HepG2 cells, it increases ApoA1 mRNA levels by 2–3 fold, comparable to other BET inhibitors like JQ1(+). Studies highlight its selectivity for BRD4’s first bromodomain (BD1), which interacts with histone H4K8Ac12Ac via Asn140 and Tyr97 .
Q & A
Basic Research Question
- Keyword Strategy : Combine terms like “GW694481” with “kinase inhibition” or “metabolic pathways” using Boolean operators in databases (PubMed, Scopus) .
- Gap Analysis : Map reported targets (e.g., kinases, receptors) onto pathway databases (KEGG, Reactome) to highlight unexplored interactions .
- Critical Appraisal : Prioritize studies with transparent methodology and raw data availability to minimize bias .
What statistical approaches are appropriate for analyzing dose-response relationships in GW694481 studies?
Advanced Research Question
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting R² and confidence intervals .
- Outlier Detection : Apply Grubbs’ test or robust regression to identify anomalous data points .
- Power Analysis : Predefine sample sizes to ensure sufficient sensitivity for detecting effect sizes, reducing Type II errors .
How can researchers ensure ethical compliance when investigating GW694481's toxicity in animal models?
Basic Research Question
- Institutional Approval : Submit protocols to animal ethics committees, aligning with ARRIVE guidelines for humane endpoints and housing conditions .
- Data Transparency : Report all adverse events, even those not directly linked to the compound, in supplementary materials .
- Conflict of Interest : Disclose funding sources and partnerships that may influence interpretation .
What strategies mitigate bias in GW694481's transcriptomic data analysis?
Advanced Research Question
- Batch Correction : Use computational tools (e.g., ComBat) to adjust for technical variability in RNA-seq datasets .
- Blinded Analysis : Separate data preprocessing (e.g., normalization) from statistical testing to reduce confirmation bias .
- Independent Validation : Replicate key findings in a secondary model or with orthogonal methods (e.g., qPCR) .
How should researchers validate GW694481's target specificity in complex biological systems?
Advanced Research Question
- Chemical Proteomics : Use affinity-based pull-down assays with GW694481-conjugated beads to identify binding partners .
- CRISPR Knockout : Compare compound efficacy in wild-type vs. target gene-knockout cell lines .
- Off-Target Screening : Employ high-throughput panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
What criteria define a robust negative control for GW694481 in cellular assays?
Basic Research Question
- Structural Analogues : Use inactive enantiomers or derivatives lacking key functional groups .
- Vehicle Controls : Include solvent-only treatments (e.g., DMSO) at equivalent concentrations .
- Genetic Controls : Employ siRNA or CRISPR to silence putative targets and confirm on-mechanism effects .
How can researchers leverage contradictory findings about GW694481 to refine their hypotheses?
Advanced Research Question
- Contradiction Mapping : Categorize discrepancies into methodological (e.g., assay conditions) vs. biological (e.g., model specificity) factors .
- Hypothesis Iteration : Use Bayesian frameworks to update prior probabilities of mechanistic models based on new evidence .
- Collaborative Reanalysis : Share raw datasets with independent labs for cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
